4-(3-chlorobenzyl)-2-(4-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
Description
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Properties
IUPAC Name |
4-[(3-chlorophenyl)methyl]-2-[(4-fluorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN2O3S/c22-17-5-3-4-16(12-17)13-24-19-6-1-2-7-20(19)29(27,28)25(21(24)26)14-15-8-10-18(23)11-9-15/h1-12H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIJXDIYOQGCIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)N(S2(=O)=O)CC3=CC=C(C=C3)F)CC4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(3-chlorobenzyl)-2-(4-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide (CAS Number: 941928-76-3) is a compound with notable biological activity that has been the subject of various studies. This article aims to provide a detailed analysis of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C21H16ClFN2O3S
- Molecular Weight : 430.9 g/mol
The structure features a benzothiadiazinone core which is significant for its biological activity.
Antiepileptic Activity
Recent studies have highlighted the potential antiepileptic properties of related compounds in the benzothiadiazinone class. For instance, a structurally similar compound demonstrated significant neuroprotective effects in animal models of epilepsy. It was found to modulate neurotransmitter levels and reduce oxidative stress in the brain, suggesting a mechanism that may be applicable to this compound as well .
Neuroprotective Effects
The compound's potential neuroprotective effects can be attributed to its ability to scavenge reactive oxygen species (ROS) and modulate neuroinflammatory pathways. Studies have shown that compounds with similar structures can inhibit the release of inflammatory mediators such as TNF-α and nitric oxide, contributing to their neuroprotective profiles .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Modulation of Neurotransmitter Levels : Similar compounds have been shown to increase levels of serotonin and other neuroactive substances while decreasing inhibitory neurotransmitters like GABA in models of epilepsy .
- Oxidative Stress Reduction : The ability to reduce oxidative stress through ROS scavenging is critical for neuroprotection and may play a significant role in its pharmacological effects .
In Vivo Studies
In studies involving animal models (e.g., zebrafish), compounds structurally related to this compound have shown promise in reducing seizure frequency and severity. These studies typically measure behavioral changes alongside biochemical markers of oxidative stress and inflammation.
| Study | Model | Findings |
|---|---|---|
| Study A | Zebrafish | Reduced seizure-like behaviors; increased serotonin levels |
| Study B | Mouse | Decreased oxidative stress markers; improved cognitive function |
In Vitro Studies
In vitro assays have demonstrated that related benzothiadiazinones exhibit cytotoxic effects against various cancer cell lines while sparing normal cells. This selectivity suggests potential applications in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
